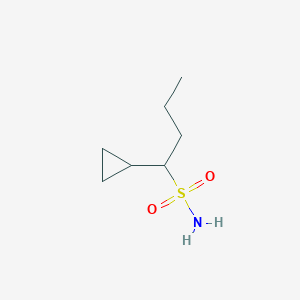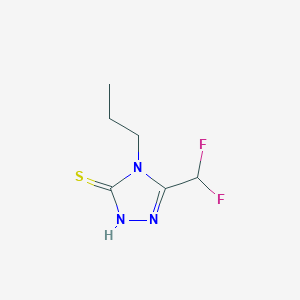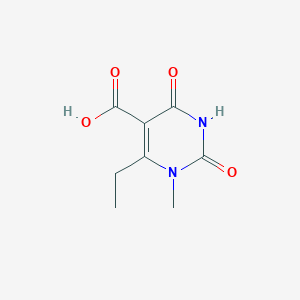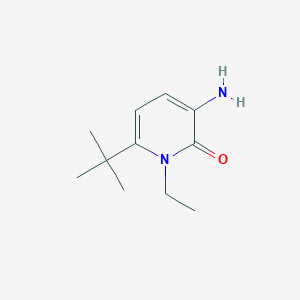
1-Cyclopropylbutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylbutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropylbutane backbone. This compound is part of the sulfonamide family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutane-1-sulfonamide can be synthesized through the reaction of cyclopropylbutane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the sulfonating agent.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
1-Cyclopropylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: 1-Cyclopropylbutane-1-sulfonamide is unique due to its cyclopropylbutane backbone, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-cyclopropylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-7(6-4-5-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
GEMHJBZXUXQVHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)

![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)






![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)

![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
